(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Description
The compound “(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide” features a benzothiazole core fused with a pyrazole-carboxamide moiety. Key structural attributes include:
- A 1,4-dimethyl-1H-pyrazole-3-carboxamide unit, which may enhance solubility and modulate receptor-binding affinity.
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-5-22-11-7-6-8-12-14(11)20(4)16(23-12)17-15(21)13-10(2)9-19(3)18-13/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWMPNVXLODPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=NN(C=C3C)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the pyrazole moiety. Key steps include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the pyrazole ring: The pyrazole ring is synthesized separately and then coupled with the benzo[d]thiazole ring through a condensation reaction.
Final condensation: The final step involves the condensation of the intermediate with 1,4-dimethyl-1H-pyrazole-3-carboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide may serve as a probe to study enzyme interactions and cellular processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A structurally related compound, N-(3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide (), shares the benzothiazole-pyrazole backbone but differs in substituents:
- Substituent Variation : The target compound’s 4-ethoxy-3-methyl group contrasts with the 3-ethyl and fused dioxane ring in the analogue.
- Molecular Weight: The analogue’s dihydrodioxino ring increases molecular mass (~18–20 Da) compared to the target compound.
- Solubility Implications : The ethoxy group in the target compound may improve aqueous solubility relative to the ethyl and dioxane substituents in the analogue .
Methods for Similarity Assessment
Structural similarity metrics, such as Tanimoto coefficients or pharmacophore mapping, are critical for predicting bioactivity (). Key considerations include:
- Substituent Effects : The ethoxy group in the target compound could enhance metabolic stability compared to alkyl substituents in analogues .
Physicochemical Properties
While direct data on the target compound’s critical micelle concentration (CMC) or logP are absent, methods from quaternary ammonium compound studies () highlight the utility of spectrofluorometry and tensiometry for analyzing amphiphilic properties. For example:
- CMC Determination: Similar techniques could quantify the target compound’s self-assembly behavior, though its non-ionic structure may yield higher CMC values than cationic surfactants like BAC-C12 .
Table 1. Comparative Analysis of Structural and Physicochemical Properties
*Molecular weights estimated from structural formulae.
Biological Activity
The compound (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a derivative of pyrazole and benzothiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- A benzothiazole moiety , which is often linked to various biological activities.
- A pyrazole ring , contributing to its pharmacological profile.
- An ethoxy group that may influence solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
In vitro studies have shown that derivatives of pyrazole, similar to our compound, often demonstrate potent antibacterial effects, making them candidates for further development as antimicrobial agents .
Anticancer Properties
Benzothiazole derivatives are recognized for their anticancer potential. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have highlighted:
- Inhibition of cancer cell proliferation through modulation of signaling pathways.
- Induction of apoptosis , which is critical in cancer therapy.
For instance, related compounds have shown promising results in inhibiting tumor necrosis factor (TNF) and interleukin (IL) levels, which are important markers in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, leading to reduced inflammation. Studies have demonstrated:
- Significant inhibition of inflammatory mediators such as TNF and IL-6.
- Potential use in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity associated with pain and inflammation.
- Cell Signaling Interference : By affecting key signaling pathways, the compound can alter cellular responses related to disease processes.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide?
- Methodology : Multi-step synthesis involving: (i) Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamide precursors under acidic conditions . (ii) Introduction of the pyrazole-carboxamide moiety via nucleophilic acyl substitution or condensation reactions, requiring anhydrous solvents (e.g., DMF, dichloromethane) and catalysts like DMAP . (iii) Final E/Z isomerization control using photochemical or thermal methods to ensure stereochemical purity .
- Critical Conditions :
- Temperature: 60–80°C for cyclization steps .
- Solvent polarity: Polar aprotic solvents enhance reaction rates for acylation .
- Reaction time: 12–24 hours for high-yield (>70%) intermediate formation .
Q. Which characterization techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- H and C NMR to verify substituent positions and stereochemistry (e.g., ethoxy group at C4, methyl groups on the pyrazole ring) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H] peak) .
- X-ray Crystallography : For unambiguous confirmation of the E-configuration and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. How do reaction mechanisms differ between benzo[d]thiazole and pyrazole functionalization steps in this compound’s synthesis?
- Mechanistic Insights :
- Benzo[d]thiazole Formation : Proceeds via a thiourea cyclization pathway involving intramolecular nucleophilic attack, with proton transfer steps accelerated by acidic conditions (e.g., HCl/EtOH) .
- Pyrazole Acylation : Follows a two-step mechanism: (i) activation of the carboxylic acid group using EDCI/HOBt, (ii) nucleophilic substitution by the thiazole nitrogen .
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediates and optimize stepwise yields .
Q. What are the key challenges in analyzing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Approaches :
- Isosteric Replacement : Substitute the ethoxy group with methoxy or hydroxy groups to assess electronic effects on receptor binding .
- Molecular Docking : Perform docking studies with homology models of target enzymes (e.g., kinases, acetylcholinesterase) to predict binding affinities .
- Data Interpretation : Address conflicting bioactivity data by standardizing assay conditions (e.g., cell lines, IC protocols) and validating target specificity via knockout models .
Q. How can computational methods predict this compound’s metabolic stability and degradation pathways?
- In Silico Tools :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, cytochrome P450 interactions, and plasma protein binding .
- Degradation Modeling : Simulate hydrolysis of the carboxamide bond under physiological pH (4–8) using density functional theory (DFT) .
Contradiction Resolution in Research
Q. Why do some studies report conflicting bioactivity data for similar benzo[d]thiazole derivatives?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
